1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-pentylphenyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O/c1-3-4-5-6-16-7-9-18(10-8-16)19-13-11-17(12-14-19)15(2)20/h7-15,20H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGWKMWRSBMRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Biphenyl Based Alcohol Derivatives in Contemporary Chemical Sciences
Biphenyl (B1667301) derivatives, characterized by two connected phenyl rings, are fundamental structural motifs in a multitude of scientifically significant compounds. wikipedia.org The introduction of an alcohol functional group to this biphenyl scaffold gives rise to biphenyl-based alcohol derivatives, a class of compounds with diverse and important applications in modern chemical sciences.
The versatility of these derivatives stems from the unique combination of the rigid, aromatic biphenyl core and the reactive hydroxyl group of the alcohol. This structure allows for a wide range of chemical modifications, enabling the synthesis of complex molecules with tailored properties. Biphenyl-based compounds are integral to the development of new pharmaceuticals, advanced materials, and liquid crystals. rsc.org For instance, the biphenyl motif is present in various drugs, and its derivatives are explored for their potential therapeutic activities, including antimicrobial and anti-inflammatory properties. researchgate.net
In the realm of materials science, the planar and conjugated nature of the biphenyl structure is advantageous for applications in organic electronics, such as in organic light-emitting diodes (OLEDs). rsc.org The addition of alcohol and other functional groups can further modulate the electronic and physical properties of these materials.
Advanced Spectroscopic and Structural Characterization Techniques Applied to 1 4 Pentyl 1,1 Biphenyl 4 Yl Ethanol
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of an organic compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.
For 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanol, ¹H NMR spectroscopy would be used to identify all unique proton environments. Key expected signals would include a triplet for the terminal methyl group (CH₃) of the pentyl chain, a series of multiplets for the methylene (B1212753) groups (CH₂) of the pentyl chain, a quartet for the methine proton (CH) of the ethanol (B145695) group, and a doublet for the methyl group (CH₃) of the ethanol group. The aromatic protons on the biphenyl (B1667301) rings would appear as a complex series of doublets and multiplets in the downfield region of the spectrum. The hydroxyl (-OH) proton would appear as a broad singlet, the position of which can vary.
¹³C NMR spectroscopy would reveal the number of unique carbon environments. Distinct signals would be expected for the carbons in the pentyl chain, the two carbons of the ethanol side chain, and the twelve carbons of the biphenyl core. The chemical shifts would confirm the presence of aliphatic and aromatic carbons, as well as the carbon atom bonded to the hydroxyl group.
Hypothetical ¹H NMR Data Table
| Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Pentyl CH₃ | ~0.9 | Triplet |
| Pentyl CH₂'s | ~1.3-1.7 | Multiplets |
| Pentyl Ar-CH₂ | ~2.6 | Triplet |
| Ethanol CH₃ | ~1.5 | Doublet |
| Ethanol CH | ~4.9 | Quartet |
| Ethanol OH | Variable | Broad Singlet |
| Aromatic CH's | ~7.2-7.6 | Multiplets/Doublets |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can determine the molecular weight of a compound with extremely high precision.
For this compound (C₁₉H₂₄O), HRMS would be used to confirm its elemental composition. The expected exact mass would be calculated, and the instrument would measure the actual mass to within a few parts per million, confirming the molecular formula. The analysis would likely show a prominent peak for the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Fragmentation analysis would reveal characteristic losses, such as the loss of a water molecule (H₂O) from the alcohol or cleavage of the pentyl chain, which would help to confirm the structure.
Hypothetical HRMS Data Table
| Ion | Calculated Exact Mass |
| [C₁₉H₂₄O+H]⁺ | 269.1905 |
| [C₁₉H₂₄O+Na]⁺ | 291.1725 |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (e.g., Infrared and Raman Spectroscopy)
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
An FT-IR spectrum of this compound would display several characteristic absorption bands. A strong, broad band would be expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the aliphatic pentyl chain and the aromatic biphenyl rings would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would be visible in the 1450-1600 cm⁻¹ region, and a C-O stretching band for the secondary alcohol would appear around 1050-1150 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. Strong signals for the aromatic ring stretching modes and the C-C backbone of the alkyl chain would be expected.
Hypothetical Infrared Spectroscopy Data Table
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200-3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |
| C-O Stretch | 1050-1150 | Medium |
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-systems.
The biphenyl core of this compound constitutes a significant conjugated system. A UV-Vis spectrum would be expected to show strong absorption bands (λₘₐₓ) in the ultraviolet region, characteristic of the π → π* transitions of the biphenyl chromophore. The exact position of the absorption maximum would provide insight into the extent of conjugation in the molecule.
X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements
If a suitable single crystal of this compound could be grown, X-ray crystallography would unambiguously determine its solid-state structure. This would include the torsional angle between the two phenyl rings of the biphenyl unit and the specific conformation of the pentyl chain. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the alcohol group.
Computational and Theoretical Investigations of 1 4 Pentyl 1,1 Biphenyl 4 Yl Ethanol and Analogues
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations offer a detailed perspective on the electronic distribution and geometric parameters of 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanol at the atomic level. These methods are fundamental in predicting the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method for investigating the conformational landscape of flexible molecules like this compound. The molecule's structure includes a biphenyl (B1667301) core, a flexible pentyl chain, and an ethanol (B145695) substituent, leading to several possible spatial arrangements (conformers) with different energies.
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can be employed to optimize the geometry of various conformers and determine their relative stabilities. computersciencejournal.org A key conformational variable in biphenyl derivatives is the dihedral angle between the two phenyl rings. For analogous 4-alkyl-4'-cyanobiphenyls, this angle is typically found to be around 37 degrees. computersciencejournal.org The pentyl chain can also adopt numerous conformations, with the all-trans (anti-periplanar) arrangement generally being the most stable due to minimized steric hindrance.
Table 1: Representative DFT Calculated Relative Energies of this compound Conformers (Note: These are illustrative values based on typical findings for similar molecules.)
| Conformer | Dihedral Angle (°) | Pentyl Chain Conformation | Relative Energy (kcal/mol) |
| 1 | 40 | All-trans | 0.00 |
| 2 | 90 | All-trans | 2.50 |
| 3 | 40 | Gauche | 0.80 |
| 4 | 0 | All-trans | 1.50 |
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a higher level of theory for calculating electronic structure and spectroscopic properties. mdpi.comresearchgate.net These methods are computationally more intensive than DFT but can offer more accurate results for properties like electronic transition energies, which are crucial for interpreting UV-Vis spectra.
For biphenyl and its derivatives, ab initio calculations have been used to refine the understanding of the internal rotational potential. acs.org These calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes. computersciencejournal.org For this compound, these calculations would help in assigning the vibrational modes associated with the biphenyl core, the pentyl chain, and the ethanol group.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. bhu.ac.in The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For a molecule like this compound, the MEP surface would likely show a region of negative potential around the oxygen atom of the hydroxyl group due to the presence of lone pairs, making it a likely site for hydrogen bonding and electrophilic attack. The aromatic rings would exhibit negative potential above and below the plane due to the π-electron system, while the regions around the hydrogen atoms would be positive. dtic.mil Such analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.
Frontier Molecular Orbital (FMO) theory provides insights into the electronic transitions and chemical reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and the energy required for electronic excitation. researchgate.net
For biphenyl derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic rings. In this compound, the HOMO would likely be concentrated on the biphenyl core, while the LUMO would also be distributed over the rings. The energy of these orbitals and their gap would be influenced by the pentyl and ethanol substituents. A smaller HOMO-LUMO gap suggests higher reactivity and corresponds to a lower energy electronic transition in the UV-Vis spectrum. ajchem-a.com
Table 2: Representative HOMO-LUMO Energies and Gap for this compound (Note: These are illustrative values based on typical findings for similar molecules.)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.80 |
| LUMO | -1.20 |
| HOMO-LUMO Gap | 4.60 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.
While quantum chemical calculations provide information on the static properties of isolated molecules, MD simulations can explore the dynamic nature of this compound in solution or in a condensed phase (like a liquid crystal phase). acs.org By simulating the motion of the molecule over time, MD can reveal the accessible conformations and the rates of interconversion between them.
For a molecule with a flexible alkyl chain like the pentyl group, MD simulations are particularly useful for characterizing the chain's dynamics. mdpi.com The simulations can show how the chain folds and flexes, and how its conformation is influenced by the surrounding solvent molecules or other molecules in a condensed phase. This is particularly relevant for understanding the properties of liquid crystals, where the shape and flexibility of the molecules are critical for the formation of different mesophases. dntb.gov.ua MD simulations can also be used to study the rotational dynamics of the biphenyl core and the reorientation of the entire molecule. acs.org
Intermolecular Interactions and Self-Assembly Behavior
The molecular architecture of this compound—comprising a rigid biphenyl core, a flexible pentyl chain, and a polar ethanol group—dictates a complex interplay of intermolecular forces that govern its self-assembly and macroscopic properties. Computational studies on analogous molecules, particularly those with biphenyl cores, provide significant insight into the nature of these interactions. researchgate.netscirp.org The primary forces at play are hydrogen bonding, π-π stacking, and van der Waals interactions.
The hydroxyl moiety of the ethanol group is a classic hydrogen bond donor and acceptor. This enables the formation of strong, directional hydrogen bonds between molecules, leading to the creation of supramolecular chains or networks. mdpi.comresearchgate.net The presence of ethanol as a solvent can also mediate these interactions, promoting the assembly of gelator molecules into fibrils. researchgate.netrsc.org
The extensive π-system of the biphenyl core facilitates π-π stacking interactions. researchgate.net These non-covalent interactions, where the aromatic rings of adjacent molecules align, are crucial for the formation of ordered assemblies. researchgate.net Theoretical calculations on similar biphenyl systems, like para-butyl-p'-cyano-biphenyl, have utilized methods such as multicentered-multipole expansion to quantify the energy of these interactions. researchgate.netscirp.org These studies typically analyze different modes of interaction, including stacking, in-plane, and terminal interactions, to explain the liquid crystalline behavior often observed in such compounds. researchgate.net
Finally, the nonpolar n-pentyl chain contributes through weaker, non-directional van der Waals forces. These hydrophobic interactions are significant in determining the packing efficiency and solubility of the compound. The interplay between the directional, specific forces from hydrogen bonding and π-π stacking, and the more diffuse van der Waals forces from the alkyl chain, is what drives the self-assembly process, potentially leading to the formation of complex, ordered phases like liquid crystals or organogels. researchgate.netrsc.org
| Interaction Type | Responsible Molecular Moiety | Significance in Self-Assembly |
|---|---|---|
| Hydrogen Bonding | -CH(OH)CH₃ (Ethanol group) | Promotes formation of directional, ordered chains and networks. mdpi.comresearchgate.net |
| π-π Stacking | C₆H₄-C₆H₄ (Biphenyl core) | Leads to columnar or layered structures; crucial for liquid crystallinity. researchgate.net |
| Van der Waals Forces | -C₅H₁₁ (Pentyl chain) | Influences molecular packing, phase transition temperatures, and solubility. |
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling for Bioactive Potential and Material Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in drug discovery and materials science to correlate molecular structure with biological activity or physical properties, respectively. nih.gov These models are built by establishing a mathematical relationship between calculated molecular descriptors and experimentally measured activities or properties. nih.govfrontiersin.org For a compound like this compound and its analogues, QSAR/QSPR can be invaluable for predicting bioactive potential and guiding rational material design. researchgate.net
In the context of bioactive potential, QSAR models can predict the efficacy of biphenyl derivatives as, for example, enzyme inhibitors. mdpi.com The process involves generating a dataset of similar compounds with known activities, calculating a wide range of molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. nih.govnih.gov Descriptors can range from simple 1D properties like molecular weight to complex 3D properties representing the molecule's shape and electronic surface.
For material design, QSPR models are employed to predict key physical properties. researchgate.net For biphenyl-containing compounds, which are often used in liquid crystal displays, QSPR can predict properties like phase transition temperatures, viscosity, and optical anisotropy. researchgate.net Furthermore, QSPR models are increasingly used in environmental risk assessment to predict properties like persistence, bioaccumulation, and toxicity (PBT), supporting the design of safer and more environmentally benign chemicals. researchgate.net The development of a robust QSPR model allows for the virtual screening of novel molecular structures, prioritizing the synthesis of only the most promising candidates and thus saving time and resources.
| Descriptor Class | Examples | Relevance for this compound |
|---|---|---|
| 1D Descriptors | Molecular Weight, Atom Count, Bond Count | Basic molecular properties influencing bulk behavior. |
| 2D Descriptors | Topological Indices (e.g., Wiener, Randić), MLOGP (lipophilicity) | Describes molecular connectivity and topology; predicts solubility and bioavailability. mdpi.comnih.gov |
| 3D Descriptors | Van der Waals Volume, Surface Area, Dipole Moment | Relates to molecular shape, size, and intermolecular interactions. |
| Quantum Chemical Descriptors | HOMO/LUMO energies, Partial Charges | Describes electronic properties, reactivity, and potential for specific interactions. |
Advanced Computational Methodologies for Predicting Spectroscopic Signatures and Optical Properties
Advanced computational methods, particularly those rooted in quantum mechanics, are indispensable for accurately predicting the spectroscopic and optical properties of molecules like this compound. Ab initio and Density Functional Theory (DFT) methods are at the forefront of these predictive techniques. scirp.org Programs like GAMESS are used to perform these calculations, enabling the optimization of molecular geometry and the determination of electronic structure from first principles. scirp.org
By solving the Schrödinger equation (or the Kohn-Sham equations in DFT), these methods can predict a variety of spectroscopic signatures. For instance, calculations of vibrational frequencies can generate a theoretical infrared (IR) spectrum, which helps in the identification of functional groups. Similarly, nuclear magnetic shielding tensors can be computed to predict Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in structure elucidation.
For optical properties, Time-Dependent DFT (TD-DFT) is a widely used method to study the response of electrons to oscillating electromagnetic fields, such as light. This allows for the prediction of the electronic absorption spectrum (UV-Vis), identifying the wavelengths of maximum absorbance (λmax) that correspond to electronic transitions, such as the π–π* transitions common in the biphenyl core. mdpi.com Other key optical properties, such as refractive indices and their anisotropy (birefringence)—a critical parameter for liquid crystal applications—can also be calculated. researchgate.net These computational predictions provide deep insights into the molecule's behavior and are crucial for interpreting experimental data and designing new materials with tailored optical functionalities. mdpi.com
| Computational Method | Predicted Property | Application |
|---|---|---|
| DFT (e.g., B3LYP) | Optimized Geometry, Vibrational Frequencies | Structural analysis, prediction of IR spectra. |
| GIAO-DFT | NMR Chemical Shifts | Aiding experimental structure determination. |
| Time-Dependent DFT (TD-DFT) | Electronic Transitions (UV-Vis Spectrum) | Predicting color, absorbance, and photochemical behavior. mdpi.com |
| Coupled-Perturbed DFT | Polarizability, Refractive Index | Designing materials for optical devices, including liquid crystals. researchgate.net |
Research Applications and Advanced Materials Science Potential of 1 4 Pentyl 1,1 Biphenyl 4 Yl Ethanol and Its Derivatives
Role as a Key Building Block in Complex Organic Synthesis
The structural features of 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanol make it a valuable intermediate and scaffold in the synthesis of more complex molecular structures. The hydroxyl group provides a reactive site for a variety of chemical transformations, while the biphenyl (B1667301) core offers a rigid framework that can be further functionalized.
The this compound structure serves as a foundational component for constructing more elaborate organic molecules. Biphenyl-containing compounds are of interest in medicinal chemistry, and this particular molecule offers a chiral center and a lipophilic tail, which are desirable features in drug design. The hydroxyl group can be readily converted into other functional groups, such as esters, ethers, and halides, allowing for its incorporation into a wide array of larger, more complex molecules. This versatility makes it a potential precursor for pharmaceutical intermediates, where the biphenyl unit can play a role in receptor binding or other biological interactions. While direct synthesis of specific pharmaceuticals from this exact starting material is not extensively documented in publicly available literature, the synthesis of various biphenyl derivatives as intermediates for antihypercholesterolemic and hypolipemic agents has been reported. google.com The general utility of chiral alcohols in the synthesis of biologically active compounds is a well-established principle in organic synthesis. researchgate.net
The rigid and well-defined geometry of the biphenyl core in this compound makes it an attractive scaffold for the construction of supramolecular assemblies and organic frameworks. In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. mpg.denih.gov The hydroxyl group of this compound can participate in hydrogen bonding, directing the assembly of molecules into specific arrangements.
Furthermore, this compound can be envisioned as a building block for metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. By modifying the ethanol (B145695) group to a carboxylic acid or other suitable coordinating group, the 1-(4'-Pentyl-1,1'-biphenyl-4-yl) moiety could be incorporated as a linker in a MOF structure. The pentyl chain would introduce organic character into the pores of the framework, potentially influencing its properties for applications such as gas storage or separation. The inherent chirality of the molecule could also be exploited to create chiral MOFs for enantioselective separations or catalysis.
Exploration in Liquid Crystalline Materials and Soft Matter Systems
The combination of a rigid biphenyl core and a flexible alkyl chain in this compound is a classic design feature for molecules that exhibit liquid crystalline properties. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal, and they are the basis for common technologies like liquid crystal displays (LCDs).
The term "mesogenic" refers to a compound that displays a liquid crystal phase. The this compound moiety is a prime candidate for incorporation into mesogenic molecules. The synthesis of such derivatives typically involves esterification or etherification of the hydroxyl group to introduce other molecular fragments that enhance the liquid crystalline behavior. For example, attaching another rigid group, such as a phenyl benzoate (B1203000) or a cyclohexane (B81311) carboxylate, via an ester linkage can increase the molecule's aspect ratio and promote the formation of liquid crystal phases. The presence of the chiral center originating from the ethanol group is particularly significant, as it can lead to the formation of chiral liquid crystal phases, such as cholesteric or blue phases, which have unique optical properties and are of interest for advanced display and sensor technologies.
A general synthetic approach to create such mesogenic derivatives is outlined below:
| Step | Description | Reactants |
| 1 | Activation of Carboxylic Acid | A desired carboxylic acid (e.g., 4-alkoxybenzoic acid) is reacted with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride to form a more reactive species. |
| 2 | Esterification | The activated carboxylic acid is then reacted with this compound in the presence of a base catalyst like 4-(dimethylamino)pyridine (DMAP). |
| 3 | Purification | The resulting ester is purified, typically by column chromatography and recrystallization, to yield the final mesogenic compound. |
The specific molecular structure of derivatives of this compound has a profound impact on their liquid crystalline (mesophase) behavior and the temperatures at which they transition between different phases. Key structural elements and their influence are summarized in the table below:
| Structural Feature | Influence on Mesophase Behavior |
| Length of the Pentyl Chain | The length of the alkyl chain affects the balance between rigid and flexible parts of the molecule, influencing the type of mesophase formed and the transition temperatures. Longer chains can promote smectic phases where molecules are arranged in layers. |
| The Chiral Center | The presence of the chiral center at the ethanol group induces a helical twist in the arrangement of molecules, leading to chiral nematic (cholesteric) phases. The handedness and pitch of this helix are determined by the stereochemistry of the alcohol. |
| Nature of the Attached Group | The structure of the group esterified to the hydroxyl function significantly alters the mesophase stability and clearing point (the temperature at which the material becomes an isotropic liquid). Attaching a longer, more rigid group generally increases the clearing point. |
| Lateral Substituents | The introduction of substituents on the sides of the biphenyl core can disrupt the molecular packing, often lowering the melting and clearing points and potentially inducing different mesophases. |
For instance, esterification with a longer chain carboxylic acid would likely increase the tendency for smectic phase formation and raise the clearing temperature due to increased van der Waals interactions between the molecules.
The this compound scaffold can be further functionalized to create liquid crystalline materials that respond to external stimuli, such as chemical species (chemoresponsive) or light and electric fields (optoelectronic).
For chemoresponsive applications, a receptor unit could be incorporated into the molecule, for example, by modifying the pentyl chain or attaching a specific functional group to the biphenyl core. The binding of a target analyte to this receptor site would alter the shape or intermolecular interactions of the liquid crystal molecules, leading to a detectable change in the mesophase structure or optical properties.
For optoelectronic applications, photochromic or electroactive moieties could be integrated into the molecular design. For example, an azobenzene (B91143) unit could be incorporated. Azobenzenes undergo a reversible cis-trans isomerization upon exposure to specific wavelengths of light. If this unit is part of a liquid crystal molecule, this photo-induced change in molecular shape can disrupt the liquid crystalline order, providing a mechanism for optical switching. Similarly, the incorporation of groups with large dipole moments can enhance the response of the liquid crystal to an applied electric field, which is the fundamental principle behind LCDs.
Development of Advanced Functional Materials
The development of advanced functional materials hinges on the design and synthesis of molecules with specific, tunable properties. Biphenyl derivatives, in particular, are foundational in various high-performance applications due to their thermal stability and advantageous electronic characteristics. alfa-chemistry.com The compound this compound is a noteworthy candidate in this class, offering a versatile platform for creating novel materials with tailored functionalities.
Integration into Polymer Systems and Hybrid Materials
The integration of this compound into polymer systems and hybrid materials offers a promising avenue for the creation of smart and responsive materials. A significant area of potential is in the formulation of polymer-dispersed liquid crystal (PDLC) systems. researchgate.netscilit.com PDLCs are composite materials consisting of liquid crystal droplets dispersed within a polymer matrix. These systems can be switched between a light-scattering opaque state and a transparent state by the application of an electric field. mdpi.com
While direct research on the use of this compound in PDLCs is not extensively documented, a strong case for its potential can be made by analogy to the well-studied liquid crystal, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB). researchgate.netnbinno.com 5CB is a staple in the liquid crystal industry and a key component in many PDLC applications due to its nematic phase at room temperature. nbinno.com The structural similarity between this compound and 5CB, particularly the pentyl-biphenyl core, suggests that the former could also exhibit liquid crystalline properties or be a valuable additive in liquid crystal mixtures.
The hydroxyl group in this compound provides a reactive site for incorporation into a polymer matrix, for example, through esterification with a polymerizable acid. This covalent bonding could lead to more stable and durable PDLC films. Furthermore, the chiral nature of this compound could be exploited to induce a chiral nematic (cholesteric) phase in the liquid crystal droplets, enabling the creation of materials that selectively reflect light of a specific color. This has potential applications in tunable reflective displays and smart windows. mdpi.com
| Property | 4-Cyano-4'-pentylbiphenyl (5CB) | Potential Relevance for this compound |
| Phase Transitions | Nematic phase between 22.5°C and 35.0°C nbinno.com | The pentyl-biphenyl core suggests potential for liquid crystalline behavior, which is crucial for PDLC applications. |
| Optical Properties | High optical birefringence researchgate.net | Biphenyl structures generally exhibit high birefringence, a key property for light modulation in smart windows. |
| Dielectric Anisotropy | Positive dielectric anisotropy | The polar nature of the hydroxyl group could lead to a useful dielectric anisotropy for electric field switching. |
Investigation in Organic Electronics and Photonics (e.g., Organic Light-Emitting Diodes, Organic Thin-Film Transistors, Laser Dyes)
The rigid, conjugated structure of the biphenyl moiety makes it an excellent building block for organic semiconducting materials. alfa-chemistry.com Biphenyl-containing polymers have been investigated for their potential in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs) due to their good thermal stability and charge-transport properties. researchgate.net
Derivatives of this compound could be explored as components in these devices. The biphenyl core can serve as the active semiconducting unit, while the pentyl chain can enhance solubility and processability, which are crucial for fabricating thin films. The hydroxyl group offers a convenient handle for further chemical modification, allowing for the fine-tuning of electronic properties such as the HOMO and LUMO energy levels. alfa-chemistry.com For instance, it could be converted into an ether or ester with electron-donating or electron-withdrawing groups to tailor the material for use as a hole-transporting or electron-transporting layer in an OLED.
In the field of photonics, the chiral nature of this compound is particularly intriguing. Chiral liquid crystals are known to exhibit unique optical properties, such as the ability to selectively reflect circularly polarized light. mdpi.com This property is the basis for a variety of photonic devices, including passive optical filters and reflective displays. Chiral derivatives of this compound could be used as chiral dopants to induce a helical structure in a nematic liquid crystal host. researchgate.net The helical twisting power of such dopants would be a key parameter in determining their effectiveness.
Furthermore, the fluorescent properties of biphenyl derivatives suggest potential applications as laser dyes. researchgate.net Conjugated polymers containing biphenyl units have shown high photoluminescence quantum efficiencies. researchgate.net By modifying the structure of this compound to extend its conjugation, it may be possible to develop new materials for use in organic solid-state lasers.
| Application Area | Relevant Properties of Biphenyl Derivatives | Potential Role of this compound Derivatives |
| Organic Light-Emitting Diodes (OLEDs) | Good thermal stability, charge transport capabilities, tunable electronic properties. alfa-chemistry.comresearchgate.net | As a component in hole-transporting or electron-transporting layers after suitable functionalization of the hydroxyl group. |
| Organic Thin-Film Transistors (OTFTs) | Rigid conjugated structure for efficient charge transport. alfa-chemistry.com | The biphenyl core could act as the semiconductor, with the pentyl group aiding in film formation. |
| Chiral Photonics | Ability to induce helical structures in liquid crystals. mdpi.comresearchgate.net | As a chiral dopant to create cholesteric liquid crystal phases for optical filters and reflective displays. |
| Laser Dyes | High photoluminescence quantum efficiency. researchgate.net | As a core structure for the development of new organic laser dyes with extended conjugation. |
Synthesis and Characterization of Advanced Derivatives and Analogues of 1 4 Pentyl 1,1 Biphenyl 4 Yl Ethanol
Modification of the Pentyl Chain
Variation in Alkyl Chain Length and Branching for Tailored Properties
Altering the length and branching of the alkyl chain is a common strategy to manipulate the physical properties of biphenyl (B1667301) derivatives. rsc.orgpatsnap.comnih.govmdpi.comrsc.org In related systems, such as liquid crystals and organic semiconductors, the length of the alkyl chain has been shown to significantly influence thermal stability, phase behavior, and solubility. rsc.org
For instance, increasing the chain length in a homologous series of 4'-alkylbiphenyl compounds generally leads to an increase in melting and boiling points due to stronger van der Waals forces. However, this can also affect the molecule's ability to self-assemble into ordered structures. The introduction of branching in the alkyl chain typically lowers the melting point and can disrupt ordered packing, which can be advantageous in preventing crystallization and enhancing solubility in organic solvents. nih.gov
The synthesis of such analogues would likely start from the appropriate 4-bromo-4'-alkylbiphenyl, which can be prepared via Friedel-Crafts alkylation of biphenyl, followed by bromination. researchgate.net Subsequent Suzuki coupling with 4-acetylphenylboronic acid and reduction of the ketone would yield the desired 1-(4'-alkyl-1,1'-biphenyl-4-yl)ethanol derivatives.
Table 1: Predicted Influence of Alkyl Chain Modification on the Properties of 1-(4'-Alkyl-1,1'-biphenyl-4-yl)ethanol Analogues
| Alkyl Chain (R) | Predicted Effect on Melting Point | Predicted Effect on Solubility in Nonpolar Solvents | Rationale |
|---|---|---|---|
| n-Propyl | Lower | Higher | Reduced van der Waals forces compared to n-pentyl. |
| n-Heptyl | Higher | Lower | Increased van der Waals forces compared to n-pentyl. |
| iso-Pentyl (3-methylbutyl) | Lower | Higher | Branching disrupts crystal packing. |
| tert-Pentyl (2,2-dimethylpropyl) | Significantly Lower | Significantly Higher | Increased branching further disrupts crystal packing. |
Introduction of Heteroatoms or Specific Functional Groups within the Alkyl Chain
The introduction of heteroatoms (e.g., oxygen, sulfur) or functional groups (e.g., esters, sulfonic acids) within the alkyl chain can impart new chemical properties and functionalities to the molecule. For example, incorporating an ether linkage could enhance polarity and hydrogen bonding capabilities. The synthesis of polythiophenes with alkylsulfonic acid esters on their side chains demonstrates a method for functionalizing alkyl chains, which could be adapted for biphenyl systems. rsc.org
A plausible synthetic route to an oxygen-containing analogue could involve the Williamson ether synthesis, starting from 4'-hydroxy-1,1'-biphenyl. The hydroxyl group could be alkylated with a suitable haloalkoxyalkane, followed by functionalization of the other phenyl ring to introduce the ethanol (B145695) moiety.
Substitutions on the Biphenyl Core
Halogenation and Other Substituent Effects on Electronic and Steric Properties
Halogenation of the biphenyl core can significantly alter the electronic properties of the molecule. Halogens are electron-withdrawing groups that can influence the reactivity of the aromatic rings and the acidity of the ethanol proton. The size of the halogen atom also imparts steric effects that can influence the conformation of the biphenyl rings and their ability to pack in the solid state.
The synthesis of halogenated derivatives could be achieved through electrophilic aromatic substitution on the 4'-pentylbiphenyl precursor. The position of substitution would be directed by the existing pentyl group.
Introduction of Additional Phenyl Rings (e.g., Terphenyl Analogues)
Extending the biphenyl core to a terphenyl system creates a more rigid and extended aromatic structure. google.comlnu.edu.cnnih.gov This modification would be expected to increase the melting point and enhance any liquid crystalline properties. The synthesis of p-terphenyl (B122091) derivatives is often achieved through Suzuki cross-coupling reactions. tandfonline.comresearchgate.netchemicalbook.comacs.orgtandfonline.comresearchgate.netrsc.org For example, 4-bromo-4'-pentylbiphenyl (B1269899) could be coupled with a phenylboronic acid derivative to construct the terphenyl framework. google.com Subsequent steps would then be required to introduce the ethanol functionality.
Table 2: Comparison of Biphenyl and Terphenyl Core Structures
| Core Structure | Predicted Molecular Rigidity | Predicted Melting Point Trend | Common Synthetic Approach |
|---|---|---|---|
| Biphenyl | Semi-rigid | Lower | Suzuki or Grignard coupling of halobenzenes. |
| p-Terphenyl | More Rigid | Higher | Sequential Suzuki coupling of dihalobenzenes. researchgate.net |
Derivatization of the Ethanol Moiety
The secondary alcohol of the ethanol moiety is a prime site for derivatization, allowing for the introduction of a wide variety of functional groups through well-established reactions such as esterification and etherification.
Esterification of the alcohol with various carboxylic acids or their derivatives (e.g., acid chlorides) would yield a series of esters. researchgate.netiiste.orgyoutube.comyoutube.comsioc-journal.cn These reactions are typically catalyzed by a strong acid. The resulting esters would likely exhibit different physical properties, with the nature of the "R" group from the carboxylic acid influencing polarity, solubility, and potential for hydrogen bonding.
Etherification, commonly achieved through the Williamson ether synthesis, involves the reaction of the corresponding alkoxide with an alkyl halide. orgchemres.orgorganic-synthesis.commasterorganicchemistry.comkhanacademy.orglibretexts.org This would convert the alcohol into an ether, removing its hydrogen-bonding donor capability and altering its solubility profile.
Table 3: Potential Derivatives of the Ethanol Moiety and Their Synthetic Routes
| Derivative | General Structure | Synthetic Reaction | Key Reagents |
|---|---|---|---|
| Ester | R-COO-CH(CH₃)-Biphenyl-Pentyl | Fischer Esterification | Carboxylic acid (R-COOH), Acid catalyst |
| Ether | R-O-CH(CH₃)-Biphenyl-Pentyl | Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide (R-X) |
Esterification and Etherification for Property Tuning
The hydroxyl group of 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanol is a prime site for chemical modification through esterification and etherification. These reactions are fundamental in altering the compound's polarity, steric profile, and intermolecular interactions, which in turn influences properties such as solubility, liquid crystalline behavior, and biological activity.
Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester. This transformation introduces a carbonyl group and an additional hydrocarbon chain, which can significantly impact the molecule's electronic and physical characteristics. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 1-(4'-pentyl-[1,1'-biphenyl]-4-yl)ethyl acetate. By varying the length and functionality of the acyl group, a library of ester derivatives can be synthesized to systematically probe property changes.
Etherification , the formation of an ether linkage, is typically achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or via condensation with another alcohol. This modification replaces the polar hydroxyl group with a less polar ether group, reducing hydrogen bonding capability and altering the compound's lipophilicity. For example, reacting this compound with methyl iodide in the presence of a strong base like sodium hydride would produce 4-(1-methoxyethyl)-4'-pentyl-1,1'-biphenyl.
The strategic application of these reactions allows for the precise tuning of molecular properties as illustrated in the following representative table.
| Derivative | Reaction Type | Reactant | Potential Property Change |
|---|---|---|---|
| 1-(4'-pentyl-[1,1'-biphenyl]-4-yl)ethyl acetate | Esterification | Acetyl Chloride | Increased lipophilicity, altered mesophase behavior |
| 1-(4'-pentyl-[1,1'-biphenyl]-4-yl)ethyl benzoate (B1203000) | Esterification | Benzoyl Chloride | Enhanced thermal stability, introduction of UV-active chromophore |
| 4-(1-methoxyethyl)-4'-pentyl-1,1'-biphenyl | Etherification | Methyl Iodide | Decreased polarity, elimination of hydrogen bonding |
| 4-(1-benzyloxyethyl)-4'-pentyl-1,1'-biphenyl | Etherification | Benzyl Bromide | Increased steric bulk, modified solubility profile |
Oxidation to Carboxylic Acids or Carbonyl Compounds for Further Synthetic Transformations
Oxidation of the secondary alcohol functionality in this compound provides access to valuable carbonyl compounds and carboxylic acids, which are key intermediates for a wide array of subsequent chemical transformations. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and reaction conditions. byjus.comwikipedia.org
Oxidation to Carbonyl Compounds: The conversion of the secondary alcohol to a ketone, specifically 1-(4'-pentyl-[1,1'-biphenyl]-4-yl)ethan-1-one, is a common and high-yielding transformation. byjus.com Mild oxidizing agents are typically employed to prevent over-oxidation. Pyridinium chlorochromate (PCC) is a widely used reagent for this purpose, offering high selectivity for the conversion of secondary alcohols to ketones without affecting other sensitive functional groups. masterorganicchemistry.commasterorganicchemistry.comnumberanalytics.comlibretexts.orgyoutube.com The reaction is generally carried out in an inert solvent like dichloromethane (B109758) at room temperature. Other modern oxidation systems, such as those based on Dess-Martin periodinane or Swern oxidation, also provide efficient routes to the desired ketone. wikipedia.orgorganic-chemistry.org
Oxidation to Carboxylic Acids: The oxidation of a secondary alcohol to a carboxylic acid, such as 4'-pentyl-[1,1'-biphenyl]-4-carboxylic acid, necessitates the cleavage of a carbon-carbon bond. This transformation requires more forceful reaction conditions and stronger oxidizing agents compared to ketone formation. researchgate.net Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating can effect this oxidative cleavage. chemistrysteps.com The reaction proceeds via the initial formation of the ketone, which is then further oxidized. This process is less common for synthetic purposes unless the carboxylic acid is the specific target, as it involves breaking the carbon framework of the starting material. The synthesis of 4'-pentyl-[1,1'-biphenyl]-4-carboxylic acid is often more efficiently achieved through alternative routes, such as the hydrolysis of a corresponding nitrile (e.g., 4-cyano-4'-pentylbiphenyl). prepchem.comwikipedia.org
These oxidative transformations open pathways to new classes of derivatives, as the resulting ketone and carboxylic acid functionalities can undergo a variety of subsequent reactions, including nucleophilic additions, condensations, and amide bond formations.
| Target Compound | Reaction Type | Typical Reagent(s) | Key Transformation |
|---|---|---|---|
| 1-(4'-pentyl-[1,1'-biphenyl]-4-yl)ethan-1-one | Oxidation | Pyridinium Chlorochromate (PCC) | Secondary alcohol to ketone |
| 4'-pentyl-[1,1'-biphenyl]-4-carboxylic acid | Oxidative Cleavage | Potassium Permanganate (KMnO₄), heat | C-C bond cleavage and oxidation to carboxylic acid |
Synthesis of Structural Isomers and Conformationally Restricted Analogues for Structure-Property Relationship Studies
To build a comprehensive understanding of how molecular geometry influences material properties, the synthesis and analysis of structural isomers and conformationally restricted analogues are indispensable. These studies provide critical insights into the structure-property relationships of the this compound system.
Structural Isomers: Structural isomers involve rearranging the positions of the substituents on the biphenyl core. For instance, isomers could include moving the pentyl group to the 2'- or 3'-position, or shifting the ethanol group to the 2- or 3-position of the other phenyl ring. The synthesis of these isomers typically requires different starting materials and strategic use of cross-coupling reactions, such as the Suzuki or Negishi coupling, to construct the substituted biphenyl core before introducing the ethanol functionality. Comparing the properties of these isomers, such as melting points, liquid crystal phase transition temperatures, and spectroscopic characteristics, reveals the importance of substituent placement on molecular packing and electronic conjugation.
Conformationally Restricted Analogues: The biphenyl unit in this compound has a degree of rotational freedom around the central carbon-carbon single bond. Restricting this rotation can lead to materials with more defined three-dimensional structures and potentially enhanced properties. nih.gov Conformational restriction can be achieved by introducing bridges or bulky groups that hinder free rotation. nih.govchemrxiv.org For example, introducing methyl groups at the 2- and 6-positions of the biphenyl core would sterically hinder rotation and force the phenyl rings into a more twisted conformation. Another approach involves creating a covalent bridge between the two phenyl rings, forming a fused ring system (e.g., a dibenzofuran (B1670420) or fluorene (B118485) core). These modifications can lock the molecule into a specific conformation, which can have profound effects on its optical and electronic properties. nih.govkaust.edu.sakobe-u.ac.jp
The data below summarizes representative examples of isomers and analogues and their expected impact on molecular properties.
| Compound Type | Example | Synthetic Strategy | Anticipated Effect on Properties |
|---|---|---|---|
| Structural Isomer | 1-(3'-Pentyl-1,1'-biphenyl-4-yl)ethanol | Suzuki coupling of (3-pentylphenyl)boronic acid with 4-bromoacetophenone, followed by reduction. | Disruption of molecular linearity, likely leading to lower melting points and altered liquid crystal phases. |
| Structural Isomer | 1-(4'-Pentyl-1,1'-biphenyl-2-yl)ethanol | Suzuki coupling of (4-pentylphenyl)boronic acid with 2-bromoacetophenone, followed by reduction. | Increased steric hindrance around the ethanol group, affecting intermolecular interactions. |
| Conformationally Restricted Analogue | 1-(2',6'-Dimethyl-4'-pentyl-1,1'-biphenyl-4-yl)ethanol | Coupling of a 2,6-dimethyl-4-pentylaryl halide with a suitable partner. | Increased dihedral angle between phenyl rings, altered electronic conjugation and optical properties. nih.gov |
| Conformationally Restricted Analogue | Analogue with a fluorene core | Multi-step synthesis to form the bridged biphenyl (fluorene) system. | Planarization of the biphenyl system, leading to enhanced π-conjugation and altered fluorescence properties. |
Future Research Directions and Emerging Paradigms for 1 4 Pentyl 1,1 Biphenyl 4 Yl Ethanol
Integration with Artificial Intelligence and Machine Learning for Accelerated Materials Design and Discovery
The convergence of artificial intelligence (AI) and materials science presents a transformative opportunity for the design and discovery of novel materials based on 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanol. Machine learning (ML) algorithms can be trained on existing data from related liquid crystal and organic semiconductor materials to predict the properties of new derivatives of this compound. rsc.orgrsc.org This data-driven approach can significantly accelerate the identification of molecules with desired characteristics, such as specific liquid crystal phase behavior, enhanced charge transport properties, or tailored optical responses. researchgate.netjsr.org
Table 1: Potential Applications of AI/ML in the Study of this compound
| AI/ML Application | Predicted Outcome | Potential Impact |
|---|---|---|
| Property Prediction | Accurate forecasting of liquid crystal phase transition temperatures, optical birefringence, and dielectric anisotropy. | Accelerated screening of candidate molecules for display and sensor applications. |
| Generative Design | Proposal of novel derivatives with optimized properties for specific functionalities. | Discovery of new materials with enhanced performance characteristics. |
| Retrosynthesis Analysis | Identification of efficient and sustainable synthetic pathways. | Greener and more cost-effective production of the compound and its derivatives. |
Sustainable Synthesis and Green Chemistry Approaches in its Production and Derivatization
The principles of green chemistry are increasingly guiding the development of synthetic methodologies in the chemical industry. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly synthetic routes. This includes the use of greener solvents, such as cyclopentyl methyl ether (CPME), which is a safer alternative to many traditional ether solvents. whiterose.ac.ukwhiterose.ac.uk The exploration of biocatalysis, utilizing enzymes to perform specific chemical transformations with high selectivity and under mild conditions, also presents a promising avenue for the greener synthesis of this compound and its derivatives. rsc.org
Furthermore, research into catalytic systems that minimize waste and energy consumption will be crucial. This could involve the use of heterogeneous catalysts that can be easily recovered and reused, or the development of one-pot synthesis procedures that reduce the number of purification steps. whiterose.ac.uk The overarching goal will be to develop synthetic protocols that have a lower environmental impact, are more cost-effective, and adhere to the principles of sustainable development.
Exploration of Novel Supramolecular Architectures and Self-Assembled Systems
The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is the foundation of supramolecular chemistry. The biphenyl (B1667301) core of this compound provides a rigid platform that can drive self-assembly through π-π stacking interactions. chinesechemsoc.org The hydroxyl group of the ethanol (B145695) moiety offers a site for introducing recognition motifs, such as amino acids or peptides, which can direct the formation of complex supramolecular architectures through hydrogen bonding. nih.govresearchgate.net
Future research in this area will likely focus on designing and synthesizing derivatives of this compound that can self-assemble into novel structures with unique properties. For example, by attaching chiral moieties, it may be possible to induce the formation of helical superstructures. chinesechemsoc.org The exploration of stimuli-responsive systems, where the self-assembly and disassembly can be controlled by external triggers like light, pH, or temperature, will also be a key area of investigation. These dynamic supramolecular systems could find applications in areas such as drug delivery, sensing, and smart materials. chinesechemsoc.org
Development of High-Performance Liquid Crystal Displays and Sensors Based on its Derivatives
The structural similarity of this compound to well-known liquid crystals like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) suggests its potential as a precursor for new liquid crystalline materials. wikipedia.org Derivatives of this compound, where the ethanol group is modified to introduce a polar head group or to create a chiral center, could exhibit interesting mesomorphic properties suitable for use in advanced liquid crystal displays (LCDs). mdpi.comossila.com
Future research will aim to synthesize and characterize new liquid crystal derivatives of this compound. The goal will be to develop materials with improved properties, such as wider temperature ranges for the nematic phase, lower operating voltages, and faster switching times. ossila.com Furthermore, the sensitivity of liquid crystal phases to external stimuli makes them excellent candidates for sensor applications. Derivatives of this compound could be designed to respond to the presence of specific chemical or biological analytes, leading to the development of highly sensitive and selective sensors. biorxiv.org
Advanced Applications in Bio-Inspired Materials Science and Biomimetic Systems
Bio-inspired materials science seeks to mimic the structures and functions of biological systems to create new materials with advanced properties. The self-assembly of biphenyl-peptide conjugates into nanofibrous hydrogels that mimic the extracellular matrix is a prime example of this approach. nih.govresearchgate.net The this compound molecule provides a versatile scaffold for the development of such biomimetic systems.
Future research will likely explore the functionalization of the ethanol group with bioactive molecules, such as peptides or sugars, to create materials that can interact with biological systems in a specific manner. These bio-inspired materials could have a wide range of applications, including in tissue engineering, regenerative medicine, and as platforms for studying cell behavior. nih.gov The development of "smart" biomaterials that can respond to biological cues is another exciting prospect, where the material properties can be dynamically modulated in response to the local cellular environment.
Q & A
Q. Table 1: Synthesis Method Comparison
| Method | Catalyst/Solvent | Yield (%) | ee (%) | Time (hrs) |
|---|---|---|---|---|
| Grignard Reaction | Mg, Et₂O | 70–80 | N/A | 24 |
| NaBH₄ Reduction | Ethanol, 25°C | 85–90 | N/A | 6 |
| Biocatalysis | D. carota, H₂O | 60–70 | >90 | 72 |
How can the enantiomeric purity of this compound be determined and optimized in asymmetric synthesis?
Basic:
- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) to resolve enantiomers .
- Polarimetry : Measure optical rotation and compare to known (S)- or (R)-standards .
Advanced:
Optimization Strategies :
- Exogenous Reducing Agents : Adding ethanol or glucose to biocatalytic systems increases NADPH regeneration, improving ee from 80% to 95% .
- Immobilized Enzymes : Lipase B from Candida antarctica immobilized on silica enhances reusability (5 cycles, 85% ee retention) .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states to guide catalyst design for stereochemical control .
Q. Table 2: Enantiomeric Excess Under Different Conditions
| Condition | ee (%) | Yield (%) |
|---|---|---|
| D. carota + Glucose | 95 | 70 |
| NaBH₄ (Chemical Reduction) | 0 | 90 |
| Lipase B (Immobilized) | 88 | 65 |
What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic:
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., -OH at δ 1.5 ppm, biphenyl protons at δ 7.2–7.8 ppm) .
- X-ray Diffraction : Single-crystal analysis confirms molecular geometry and hydrogen-bonding networks .
Advanced:
- SHELX Refinement : High-resolution data (R-factor < 0.05) resolves disorder in the pentyl chain .
- Solid-State NMR : Probes intermolecular interactions (e.g., hydrogen bonding) affecting crystallinity .
- DFT Simulations : Predict vibrational spectra (IR/Raman) for comparison with experimental data .
How do structural modifications to the biphenyl core influence the physicochemical properties of derivatives?
Basic:
- Phenyl Substitution : Electron-withdrawing groups (e.g., -NO₂) reduce solubility in ethanol; electron-donating groups (e.g., -OCH₃) enhance it .
- Alkyl Chain Length : Longer chains (e.g., pentyl vs. methyl) increase logP (lipophilicity) by 1.5–2 units .
Advanced:
Hammett Analysis :
- σ Values : Linear free-energy relationships correlate substituent effects on reaction rates (e.g., oxidation to ketones) .
- Thermodynamic Stability : Bulkier substituents (e.g., tert-butyl) hinder crystal packing, reducing melting points .
Q. Table 3: Substituent Effects on Properties
| Substituent | logP | Solubility (mg/mL, H₂O) | Melting Point (°C) |
|---|---|---|---|
| -H | 3.2 | 0.5 | 120–122 |
| -OCH₃ | 2.8 | 2.1 | 105–107 |
| -NO₂ | 3.9 | 0.1 | 145–147 |
What are the key considerations in designing kinetic vs. thermodynamic controlled syntheses?
Basic:
- Kinetic Control : Low temperature (-78°C) and fast-reacting catalysts (e.g., LDA) favor less stable intermediates .
- Thermodynamic Control : Higher temps (60–80°C) and prolonged reaction times stabilize more stable products (e.g., trans isomers) .
Advanced:
Case Study – Reduction of Ketones :
- NaBH₄ : Kinetic control yields 80% 1° alcohol at 0°C; thermodynamic conditions (room temp) shift equilibrium toward 2° alcohol (60%) .
- Catalyst Choice : Transition-metal catalysts (e.g., Ru-BINAP) favor thermodynamic enantiomers via dynamic kinetic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
